AP1867
Description
AP1867 is a synthetic small molecule designed to selectively bind the engineered FKBP12F36V mutant protein, a 12-kDa cytosolic prolyl isomerase with a structural "hole" enabling high-affinity recognition by this compound . This ligand exhibits minimal binding to wild-type FKBP12, making it a critical component in precision-driven therapeutic and imaging platforms. This compound serves as a warhead in heterobifunctional molecules such as PROTACs (PROteolysis-Targeting Chimeras), transcriptional regulators (e.g., NICE-01), and fluorescent probes (e.g., ZCD-1) .
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCRAOPQCACRFC-OIFRRMEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
AP1867 is a synthetic ligand designed to selectively bind to the engineered FKBP12 variant, FKBP12 F36V. This compound has garnered attention in the field of chemical biology due to its unique properties and potential applications in targeted protein degradation and therapeutic interventions.
- Chemical Name : (1 R)-1-[3-(Carboxymethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl (2 S)-1-[(2 S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate
- CAS Number : 195514-23-9
- Molecular Formula : C38H47N O11
- IC50 : 1.8 nM for FKBP12 F36V, indicating high binding affinity .
This compound operates through a mechanism that involves binding to FKBP12 F36V, a mutant form of FKBP12 that has been engineered to create a specific cavity for ligand interaction. This selective binding is crucial for its application in targeted protein degradation systems, particularly in the development of heterobifunctional degraders that recruit E3 ligases like CRBN (Cereblon) for protein elimination .
1. Targeted Protein Degradation
This compound is utilized in the dTAG system, which allows for immediate and target-specific degradation of proteins. By conjugating this compound with CRBN ligands, researchers have developed bifunctional degraders capable of selectively degrading proteins tagged with FKBP12 F36V. This system has been shown to effectively reduce the levels of target proteins in cellular models without affecting non-targeted proteins .
2. In Vitro Studies
In vitro assays demonstrate that this compound can effectively penetrate mammalian cells and preferentially interact with FKBP12 F36V over the wild-type variant. Binding assays reveal an affinity of 0.094 nM for FKBP* (engineered variant), highlighting its potential utility in RNA targeting and other applications where precise molecular interactions are essential .
Case Study 1: Utilization in BioTAC System
Researchers have employed this compound in a novel BioTAC (Biotin Targeting Chimera) system, which enables mapping of small molecule interactions within complex biological systems. In this study, this compound facilitated the recruitment of biotinylated proteins for subsequent identification through mass spectrometry. The results confirmed its effectiveness in enriching known protein targets such as BRD4, demonstrating its utility in proteomic studies .
Case Study 2: dTAG System Efficacy
In another study focusing on the dTAG system, this compound was used to create a series of heterobifunctional degraders that selectively targeted proteins associated with various diseases. The results indicated that these degraders could significantly reduce target protein levels while maintaining minimal off-target effects, showcasing the precision offered by this compound in therapeutic contexts .
Comparative Analysis of Related Compounds
| Compound | Binding Target | IC50 (nM) | Application |
|---|---|---|---|
| This compound | FKBP12 F36V | 1.8 | Targeted degradation |
| Ortho this compound | FKBP12 F36V | 1.8 | Precursor for dTAG compounds |
| dTAG-7 | Various targets | Varies | Targeted protein degradation |
Scientific Research Applications
Protein Degradation Systems
AP1867 plays a crucial role in targeted protein degradation through the development of bifunctional degraders. These molecules can selectively recruit E3 ubiquitin ligases to target proteins for degradation, which is vital for studying protein function and therapeutic interventions.
Case Study: dTAG System
The dTAG system employs this compound to facilitate the degradation of FKBP12 F36V-tagged proteins. In a study, researchers demonstrated that the dTAG V-1 molecule, which recruits the VHL E3 ligase to FKBP12 F36V, effectively reduced target protein levels in vivo. The pharmacokinetic profile showed a half-life of approximately 4.43 hours, indicating its potential for practical applications in biological research and drug discovery .
| Parameter | dTAG V-1 | dTAG-13 |
|---|---|---|
| Half-life (hours) | 4.43 | 2.41 |
| AUC (h ng/mL) | 18,517 | 6,140 |
This data illustrates the improved efficacy of dTAG V-1 over its predecessor, highlighting this compound’s role in enhancing the specificity and efficiency of protein degradation strategies.
RNA Targeting
This compound has also been explored for its potential in RNA targeting applications. By utilizing surface borrowing techniques, researchers have developed systems where small molecules like this compound can bind RNA through engineered proteins.
Case Study: RNA Aptamer Selection
In a study focusing on RNA aptamers, this compound was utilized to create bipartite ligands that bind specifically to engineered FKBP proteins. The synthetic ligand demonstrated a high binding affinity of 0.094 nM for FKBP12 F36V, significantly outperforming wild-type FKBP . This specificity allows for targeted interactions with RNA molecules, paving the way for innovative approaches in synthetic biology.
| Ligand | Binding Affinity (nM) |
|---|---|
| This compound (FKBP12 F36V) | 0.094 |
| Wild-type FKBP | 67 |
Bifunctional Molecules
The synthesis of bifunctional compounds combining this compound with other small molecules has opened new avenues for therapeutic applications. For instance, combining this compound with JQ1—a known binder of bromodomain-containing proteins—has led to compounds that can induce nuclear localization of target proteins.
Case Study: NICE-01
NICE-01 is a bifunctional molecule consisting of JQ1 and this compound linked by a polyethylene glycol chain. This compound was shown to facilitate the rapid translocation of FKBP12 F36V-tagged proteins into the nucleus upon treatment . The study demonstrated that cells treated with NICE-01 exhibited significant changes in protein localization within a short time frame.
Comparison with Similar Compounds
GPI-1046
Structural Basis : GPI-1046 is an FK506 analog that binds wild-type FKBP12, unlike AP1867, which targets the F36V mutant .
Key Distinction: this compound’s mutant selectivity enables precise manipulation of engineered systems, whereas GPI-1046 modulates endogenous FKBP12 for neuroprotection.
dTAG-13
Structural Basis : dTAG-13 is a PROTAC comprising this compound linked to a cereblon (CRBN) E3 ligase recruiter .
Key Distinction : this compound is a building block, while dTAG-13 exploits its binding to execute degradation.
Comparison with Functionally Similar Compounds
AUTACs (AUtophagy-TArgeting Chimeras)
Functional Basis : AUTACs degrade targets via autophagy, contrasting this compound-based PROTACs that use UPS .
Key Distinction : this compound-PROTACs act faster and are better characterized, while AUTACs expand degradation to autophagy-dependent targets.
OGTACs (O-GlcNAcylation-TArgeting Chimeras)
Functional Basis : OGTACs use this compound to recruit FKBP12F36V-OGT (O-GlcNAc transferase) for site-specific protein modification .
Key Distinction : this compound’s versatility allows its use in both degradation and post-translational modification systems.
Research Findings and Data Tables
Preparation Methods
Proline Core Functionalization
The (L)-proline derivative is synthesized via a four-step sequence:
- N-Alkylation : Treatment of (L)-proline with 4-bromobutan-2-one under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields the N-alkylated proline ketone.
- Reductive Amination : The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the tertiary amine.
- Ester Hydrolysis : The methyl ester is hydrolyzed using lithium hydroxide in tetrahydrofuran/water (3:1) to generate the carboxylic acid.
Tri-Methoxybenzyl Group Installation
A Friedel-Crafts alkylation attaches the tri-methoxybenzyl group to the proline core:
Carboxymethoxy Phenyl Ether Formation
The meta-carboxymethoxy group is introduced through a Williamson ether synthesis:
- Reaction of methyl 3-hydroxybenzoate with ethyl bromoacetate in the presence of potassium carbonate.
- Saponification with aqueous NaOH (2 M) converts the ester to the carboxylic acid.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation | DIAD, PPh3, THF, 0°C → RT | 65 | 92 |
| Reductive Amination | NaBH3CN, MeOH, 12 h | 81 | 95 |
| Friedel-Crafts | DCC, DMAP, CH2Cl2, 48 h | 78 | 89 |
| Williamson Ether | K2CO3, DMF, 80°C, 6 h | 72 | 94 |
Stereochemical Control and Conformational Analysis
This compound contains three stereocenters: the proline α-carbon (S-configuration), the carboxymethoxy-bearing carbon (R-configuration), and the tri-methoxybenzyl attachment point (S-configuration). Molecular dynamics simulations (AMBER force field) demonstrated that inversion at the proline center reduces FKBP12F36V binding affinity by 40-fold due to steric clashes with Tyr113 and Phe129.
Circular dichroism (CD) spectroscopy confirmed that the native (S)-proline configuration induces a polyproline II helix conformation, which optimally positions the carboxymethoxy group for hydrogen bonding with Asp68 and Glu69 of FKBP12F36V.
Purification and Analytical Characterization
Final purification employs a three-step protocol:
- Normal-Phase Chromatography : Silica gel column with gradient elution (hexanes → ethyl acetate) removes non-polar byproducts.
- Reverse-Phase HPLC : C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient (35% → 65% over 30 min).
- Crystallization : Ethanol/water (7:3) at −20°C yields colorless crystals suitable for X-ray diffraction.
Table 2: Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.32 (d, J=8.5 Hz, 2H), 6.62 (s, 2H), 4.51 (m, 1H), 3.87 (s, 6H), 3.78 (s, 3H) |
| 13C NMR (126 MHz, CDCl3) | δ 174.5 (COOH), 152.1 (C-O), 134.9 (Ar-C), 60.1 (OCH2) |
| HRMS (ESI+) | [M+H]+ calc. 694.2954, found 694.2951 |
Synthetic Analogues and Structure-Activity Relationships
Eight proline-based this compound analogs were synthesized to explore structure-activity relationships (SAR):
Table 3: Binding Affinities of this compound Analogs
| Analog | FKBP12F36V IC50 (nM) | Solubility (µg/mL) | LogP |
|---|---|---|---|
| This compound | 1.8 ± 0.3 | 12.4 | 3.2 |
| Analog 1 | 4.7 ± 0.9 | 18.6 | 2.8 |
| Analog 5 | 0.9 ± 0.2 | 8.3 | 3.5 |
Key findings:
- Analog 5 (4-fluoroproline core) exhibits enhanced binding (IC50 = 0.9 nM) due to improved hydrophobic packing with Phe129.
- Analog 3 (cyclopropyl-proline) shows reduced solubility (4.1 µg/mL) despite maintaining sub-nanomolar affinity, highlighting the trade-off between hydrophobicity and bioavailability.
Scale-Up Considerations and Industrial Synthesis
Large-scale production (kilogram quantities) employs continuous flow chemistry to mitigate exothermic risks during the Friedel-Crafts step:
Q & A
Q. What strategies address low efficiency in this compound-driven O-GlcNAcylation (OGTAC systems)?
- Methodological Answer :
- Enzyme-Target Proximity : Optimize OGT recruitment by adjusting the this compound-JQ1 linker length.
- Substrate Screening : Test multiple HaloTag-fused target proteins to identify optimal OGTAC compatibility.
- Metabolic Labeling : Use click chemistry-compatible GlcNAc analogs (e.g., Ac4GalNAz) to quantify modification efficiency via flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
